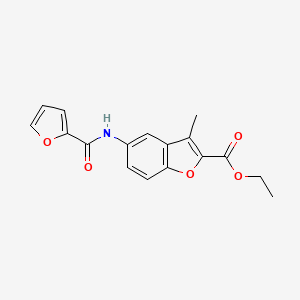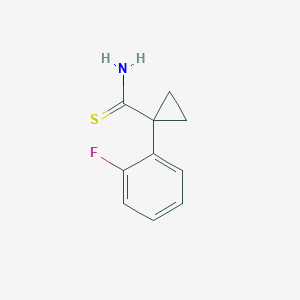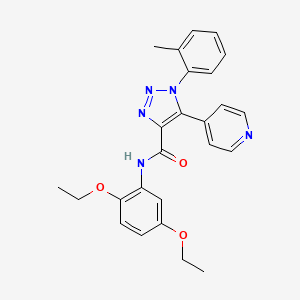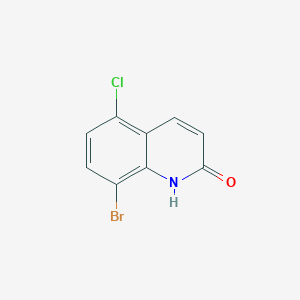![molecular formula C18H17N7OS B2723600 Benzo[d]thiazol-6-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone CAS No. 2034376-36-6](/img/structure/B2723600.png)
Benzo[d]thiazol-6-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[d]thiazol-6-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone: is a complex organic compound featuring a benzothiazole core fused with a triazolopyrazine moiety
準備方法
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Diazo-coupling reactions: These reactions involve the coupling of diazonium salts with aromatic compounds to form azo compounds, which can then be further modified.
Knoevenagel condensation: This reaction is used to form carbon-carbon double bonds between carbonyl compounds and active methylene compounds.
Biginelli reaction: This multicomponent reaction is used to synthesize dihydropyrimidinones, which can be further modified to introduce the desired functional groups.
Microwave irradiation: This technique accelerates the reaction process by providing rapid and uniform heating.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring cost-effectiveness and environmental sustainability. This may include optimizing reaction conditions, using catalysts to increase yield, and implementing green chemistry principles to minimize waste.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of hydroxyl or amine groups.
Substitution: The replacement of one functional group with another, often involving nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as hydroxide (OH⁻) or alkoxide ions, while electrophilic substitution reactions may involve electrophiles like halogens or acyl chlorides.
Major Products Formed: The major products formed from these reactions include hydroxylated, aminated, or halogenated derivatives of the original compound, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential biological activity. It may interact with various biomolecules, influencing cellular processes and signaling pathways.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to modulate biological targets makes it a candidate for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
作用機序
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact mechanism depends on the specific application and the biological system .
類似化合物との比較
Benzothiazole derivatives: These compounds share the benzothiazole core but may have different substituents or functional groups.
Triazolopyrazine derivatives: These compounds feature the triazolopyrazine moiety but may differ in their overall structure and substituents.
Uniqueness: What sets Benzo[d]thiazol-6-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone apart from similar compounds is its specific combination of functional groups and structural features, which contribute to its unique chemical and biological properties.
特性
IUPAC Name |
1,3-benzothiazol-6-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7OS/c1-12-21-22-17-16(19-4-5-25(12)17)23-6-8-24(9-7-23)18(26)13-2-3-14-15(10-13)27-11-20-14/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSWDDOHLQMQSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2723518.png)

![2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide](/img/structure/B2723520.png)
![4-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2723523.png)
![5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2723524.png)
![(4,7,7-trimethyl-3-bicyclo[2.2.1]heptanyl) (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B2723525.png)
![(1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2723527.png)

![5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2723531.png)

![2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2723534.png)
![tert-butyl N-{[(2-fluorophenyl)carbamoyl]methyl}carbamate](/img/structure/B2723535.png)

![2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-thienyl)ethanol](/img/structure/B2723540.png)
